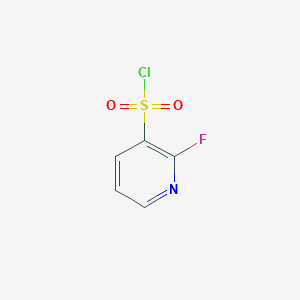

2-Fluoro-pyridine-3-sulfonyl chloride

CAS No.: 1089330-70-0; 2369-19-9

Cat. No.: VC6079837

Molecular Formula: C5H3ClFNO2S

Molecular Weight: 195.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1089330-70-0; 2369-19-9 |

|---|---|

| Molecular Formula | C5H3ClFNO2S |

| Molecular Weight | 195.59 |

| IUPAC Name | 2-fluoropyridine-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H3ClFNO2S/c6-11(9,10)4-2-1-3-8-5(4)7/h1-3H |

| Standard InChI Key | MSOAVTSXBMHOEM-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)F)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-fluoro-6-oxo-1H-pyridine-3-sulfonyl chloride, reflecting the ketone group at the 6-position and sulfonyl chloride at the 3-position . Its molecular formula, C₅H₃ClFNO₃S, was confirmed via high-resolution mass spectrometry . The presence of electronegative substituents (fluorine and sulfonyl chloride) significantly influences its reactivity and intermolecular interactions.

Spectroscopic and Computational Data

-

Boiling Point: Estimated at 324.5±27.0 °C based on analogous chloropyridine sulfonyl chlorides .

-

X-ray Crystallography: While crystallographic data for this specific compound is limited, related structures exhibit planar pyridine rings with bond angles consistent with aromatic systems .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 211.60 g/mol | |

| Density | 1.6±0.1 g/cm³ | |

| Boiling Point | 324.5±27.0 °C (estimated) | |

| Flash Point | 150.1±23.7 °C |

Synthetic Pathways and Optimization

Table 2: Synthetic Conditions for Pyridine Sulfonyl Chlorides

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| PCl₅ Equivalents | 0.5–0.7 mol/mol | Maximizes purity |

| Reaction Temperature | 119–122 °C | Prevents degradation |

| Distillation Pressure | 0.2–1.2 kPa | Enhances separation |

Applications in Pharmaceutical and Agrochemical Synthesis

Role in Drug Discovery

Sulfonyl chlorides are pivotal in forming sulfonamides, a common pharmacophore. For example:

-

Antibacterial Agents: Coupling with amines yields sulfonamide antibiotics.

-

Kinase Inhibitors: The fluorine atom enhances binding to ATP pockets in target enzymes.

Agrochemical Applications

2-Fluoro-pyridine-3-sulfonyl chloride is a precursor to picoxystrobin, a strobilurin fungicide. Its trifluoromethyl analog demonstrates improved photostability and bioavailability in crop protection.

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent studies explore replacing PCl₅ with less toxic chlorinating agents (e.g., thionyl chloride) to improve sustainability .

Computational Modeling

Density functional theory (DFT) simulations predict regioselectivity in fluorination reactions, aiding in route optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume